[Des-Arg9]-Bradykinin acetate mechanism of action
[Des-Arg9]-Bradykinin acetate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of [Des-Arg9]-Bradykinin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Arg9]-Bradykinin (DABK) is the primary biologically active metabolite of bradykinin, a potent inflammatory mediator. Unlike its precursor, which primarily acts on the constitutively expressed B2 receptor, DABK is a selective agonist for the bradykinin B1 receptor (B1R).[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and certain pathological states.[4][5][6] This inducible nature makes the DABK/B1R axis a key player in chronic inflammation and a compelling target for therapeutic intervention. This guide delineates the molecular mechanism of action of [Des-Arg9]-Bradykinin acetate, detailing its interaction with the B1 receptor, the subsequent intracellular signaling cascades, and its physiological ramifications.
Receptor Binding and G-Protein Coupling
[Des-Arg9]-Bradykinin acetate exerts its effects by binding to and activating the bradykinin B1 receptor.[4][5][7] The B1 receptor, like other GPCRs, is characterized by seven transmembrane helices.[8][9][10] Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G-proteins. The B1 receptor is known to couple primarily to Gαq/11 and Gαi proteins. This dual coupling allows for the activation of multiple downstream signaling pathways.
Intracellular Signaling Pathways
The activation of the B1 receptor by DABK initiates a cascade of intracellular events that mediate its diverse physiological effects.
Gαq/11-Phospholipase C (PLC) Pathway
The most well-characterized signaling pathway initiated by B1R activation is the Gαq/11 pathway:
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Gαq/11 Activation: The DABK-bound B1R activates the Gαq/11 subunit, causing it to exchange GDP for GTP.
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PLCβ Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).
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PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
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Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[4][5] This rapid increase in intracellular calcium is a hallmark of B1R activation.[4][5]
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Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream target proteins.
Mitogen-Activated Protein Kinase (MAPK) Cascade
B1R activation is a potent stimulus for the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial for regulating gene expression and cellular processes like proliferation and inflammation. This activation can occur through PKC-dependent mechanisms. The cascade typically follows this sequence: Ras → Raf → MEK → ERK (p44/p42 MAPK). Phosphorylated ERK can then translocate to the nucleus to regulate transcription factors, such as AP-1, leading to changes in gene expression.[11]
Nitric Oxide (NO) Production
In endothelial cells, the increase in intracellular calcium resulting from B1R activation can stimulate endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator. This mechanism underlies the vasodilation observed in response to DABK under certain physiological conditions.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of the Bradykinin B1 Receptor activated by [Des-Arg9]-Bradykinin.
Physiological and Pathophysiological Consequences
The activation of the B1R by DABK is implicated in a range of physiological and pathological processes, primarily related to inflammation and pain.
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Inflammation: DABK is a potent pro-inflammatory mediator. Its actions, driven by B1R activation, include increasing vascular permeability, promoting the recruitment of neutrophils and other leukocytes to sites of injury, and stimulating the release of inflammatory cytokines.[7][13]
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Pain and Hyperalgesia: The DABK/B1R axis plays a significant role in the generation of inflammatory pain. Following tissue injury or inflammation, the upregulation of B1 receptors on sensory neurons leads to their sensitization, resulting in hyperalgesia (an increased sensitivity to painful stimuli).[14][15]
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Vascular Tone Regulation: The effect of DABK on blood vessels is complex and context-dependent. It can cause vasodilation, primarily through the release of nitric oxide from the endothelium.[12] Conversely, under different conditions, particularly when endothelial function is compromised, it can induce vasoconstriction.[12]
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Role in COVID-19: Recent evidence has highlighted a potential role for the DABK/B1R system in the pathophysiology of COVID-19. Studies have shown elevated plasma levels of des-Arg9-BK in COVID-19 patients, which may contribute to the systemic inflammation and organ damage observed in severe cases.[7][13]
Quantitative Data
The following table summarizes concentrations of [Des-Arg9]-Bradykinin used in various experimental models to elicit specific biological responses. Direct binding affinity (Ki) and potency (EC50/IC50) values can vary significantly based on the cell type, species, and assay conditions.
| Parameter | Species / Model | Concentration / Dose | Observed Effect | Reference |
| Hyperalgesia | Rat (in vivo, Freund's adjuvant) | 0.05 - 10 nmol (intraarticular) | Reduction in tolerated load (mechanical hyperalgesia) | [15] |
| Hyperalgesia | Rat (in vivo, UV irradiation) | 10 nmol/kg (intravenous) | Reduction in paw withdrawal latency (thermal hyperalgesia) | [15] |
| Leukocyte Migration | Rat (in vivo, pleural cavity) | 30 nmol/cavity | Time-dependent leukocyte migration | [16] |
| Vascular Response | Cat (in vivo, pulmonary vascular bed) | Dose-dependent | Vasoconstriction (low tone), Vasodilation (high tone) | [12] |
| Protein Synthesis | Cultured Fibroblasts | 5 x 10⁻⁶ M | 80% increase in total protein accumulation | [17] |
Experimental Protocols
Detailed methodologies are crucial for studying the mechanism of action of [Des-Arg9]-Bradykinin. Below are outlines for key experimental procedures.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of unlabeled DABK for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.
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Preparation of Membranes: Homogenize cells or tissues expressing B1 receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
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Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable B1R radioligand (e.g., ³H-Lys-des-Arg⁹-BK), and varying concentrations of unlabeled [Des-Arg9]-Bradykinin acetate.
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Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the membranes with the bound radioligand.[18][19]
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Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled DABK. The IC50 (concentration of DABK that inhibits 50% of radioligand binding) is determined and used to calculate the Ki value.
Intracellular Calcium Imaging
This method measures the transient increase in cytosolic calcium concentration following B1R activation.[20][21][22]
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Cell Preparation: Culture cells expressing B1 receptors on glass coverslips.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) by incubating them in a buffer containing the AM ester form of the dye. This allows the dye to cross the cell membrane.
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Baseline Measurement: Place the coverslip on the stage of a fluorescence microscope. Perfuse with a physiological salt solution and record the baseline fluorescence intensity for a few minutes.
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Stimulation: Perfuse the cells with a solution containing [Des-Arg9]-Bradykinin acetate.
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Data Acquisition: Record the changes in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[23]
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Analysis: Quantify the change in fluorescence (e.g., as a ratio of peak fluorescence to baseline) to determine the magnitude and kinetics of the calcium response.
Western Blot for MAPK (ERK1/2) Activation
This technique detects the activation of the MAPK pathway by identifying the phosphorylated form of ERK1/2.
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Cell Culture and Treatment: Grow cells to near confluency in culture dishes. Starve the cells (e.g., in serum-free media) for several hours to reduce basal MAPK activity. Treat the cells with [Des-Arg9]-Bradykinin acetate for various time points (e.g., 0, 5, 15, 30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
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Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[24]
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-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the p-ERK band relative to the total ERK band indicates the level of MAPK activation.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Des-Arg9)-Bradykinin acetate salt | CAS#:15958-92-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of a β1-adrenergic G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a beta1-adrenergic G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. des-Arg9-bradykinin produces tone-dependent kinin B1 receptor-mediated responses in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 14. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of protein formation and cell division by bradykinin and des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular calcium imaging for agonist screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
